4-(Chloromethoxy)-3-nitrobenzonitrile
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Overview
Description
4-(Chloromethoxy)-3-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O3 It is a derivative of benzonitrile, featuring a chloromethoxy group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-3-nitrobenzonitrile typically involves the chloromethylation of 3-nitrobenzonitrile. One common method includes the reaction of 3-nitrobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Reduction: The major product is 4-(Chloromethoxy)-3-aminobenzonitrile.
Oxidation: Products vary based on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-(Chloromethoxy)-3-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor in drug synthesis.
Chemical Biology: The compound can be used to study the effects of nitro and chloromethoxy groups on biological systems.
Mechanism of Action
The mechanism by which 4-(Chloromethoxy)-3-nitrobenzonitrile exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the nitro group can undergo bioreduction, potentially leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethoxy)-3-nitrobenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
4-(Chloromethoxy)-2-nitrobenzonitrile: Similar structure but with the nitro group at the 2-position.
4-(Chloromethoxy)-3-aminobenzonitrile: The nitro group is reduced to an amino group.
Uniqueness
4-(Chloromethoxy)-3-nitrobenzonitrile is unique due to the presence of both a chloromethoxy and a nitro group on the benzonitrile core
Properties
Molecular Formula |
C8H5ClN2O3 |
---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
4-(chloromethoxy)-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O3/c9-5-14-8-2-1-6(4-10)3-7(8)11(12)13/h1-3H,5H2 |
InChI Key |
JFRQASXSQZQSET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])OCCl |
Origin of Product |
United States |
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